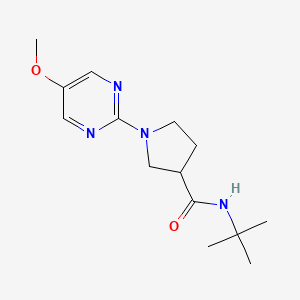

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)17-12(19)10-5-6-18(9-10)13-15-7-11(20-4)8-16-13/h7-8,10H,5-6,9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWCAFGWWWYWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=C(C=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antitumor activities, suggesting potential targets could be cellular components involved in tumor growth and proliferation.

Mode of Action

Related compounds have been shown to inhibit cell growth by interfering with cell division.

Biochemical Pathways

, compounds with similar structures have been reported to induce cell cycle arrests, suggesting that they may affect pathways related to cell cycle regulation.

Result of Action

Related compounds have been shown to inhibit the growth of cancer cells, suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with.

Biological Activity

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as amino acids or amines.

- Introduction of the Methoxypyrimidine Group : The methoxypyrimidine moiety is introduced via nucleophilic substitution reactions.

- tert-butylation : The tert-butyl group is added to enhance the steric hindrance and lipophilicity of the compound.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Its structure allows it to fit into binding sites, modulating the activity of these targets. Notably, it has been studied for its potential as a ligand in receptor studies, influencing various biological pathways.

2.2 Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects, including:

- Anti-inflammatory Activity : Similar compounds have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, suggesting potential anti-inflammatory properties.

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one | Anti-inflammatory/analgesic |

2.3 Case Studies

A study evaluating similar pyrrolidine derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, derivatives with methoxy and pyrimidine groups were tested for antiproliferative activities against hormone-dependent cancer cells, showing promising results.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds were determined, showcasing their potential as therapeutic agents.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| LNCaP | 10.20 | 21E-(pyridin-3-yl)methylidene derivative |

| T47-D | 1.33 | 21E-(pyridin-3-yl)methylidene derivative |

Scientific Research Applications

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide is a complex synthetic organic compound featuring a pyrrolidine ring substituted with a tert-butyl group and a methoxypyrimidine moiety. It is of interest in medicinal chemistry because of its potential biological activities and therapeutic applications. The pyrimidine ring is particularly significant, as it often contributes to the pharmacological properties of compounds in this class.

Chemical Properties and Reactions

The chemical behavior of this compound can be analyzed through various reactions typical for amides and pyrrolidines. The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. The pyrrolidine ring can be subjected to oxidation reactions, potentially leading to the formation of nitroxides or other oxidized derivatives, which are noted for their stability and resistance to bioreduction.

Biological Activities and Therapeutic Potential

Research indicates that compounds featuring pyrrolidine and pyrimidine structures often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Preliminary studies suggest that this compound may interact with biological targets relevant to these therapeutic areas, and its unique structural features may enhance its binding affinity or selectivity towards specific receptors or enzymes involved in disease pathways.

Potential Applications

this compound has potential applications in pharmaceutical development, particularly as a lead compound in drug discovery targeting inflammatory diseases or cancers. Its structural characteristics may allow for modifications leading to derivatives with enhanced efficacy or reduced side effects. It could also serve as a valuable tool in biochemical research for studying enzyme interactions or cellular pathways.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies often employ techniques such as binding assays, structural analysis (e.g., X-ray crystallography), and molecular dynamics simulations. Such studies are crucial for understanding the mechanism of action and therapeutic potential of this compound.

Structural Uniqueness and Comparison

The presence of both the methoxypyrimidine and pyrrolidine structures in this compound provides it with unique properties that may influence its biological activity compared to other similar compounds. The unique tert-butyl substitution enhances steric bulk.

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Pyrrolidine ring, methoxypyrimidine | Potential anti-inflammatory | Unique tert-butyl substitution enhances steric bulk |

| 5-Methylpyrimidine Derivative | Pyrimidine core only | Antimicrobial activity | Lacks pyrrolidine structure |

| Pyrrolidine Derivative with Fluorine | Pyrrolidine ring with fluorine substitution | Anticancer properties | Different electronic properties due to fluorine |

| 2-Pyridone Analog | Contains a pyridone instead of pyrimidine | Neuroprotective effects | Different nitrogen heterocycle |

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The tertiary amide group undergoes hydrolysis under acidic or basic conditions. While the bulky tert-butyl group provides steric protection, prolonged exposure to strong acids/bases cleaves the bond:

Conditions and Outcomes

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 24 h | Pyrrolidine-3-carboxylic acid + tert-butylamine | ~45% | |

| Basic Hydrolysis | 2M NaOH, 80°C, 12 h | Sodium carboxylate + tert-butylamine | ~38% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with slower kinetics compared to primary/secondary amides due to steric hindrance.

Pyrimidine Ring Functionalization

The 5-methoxy-2-pyrimidinyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions:

EAS at C4 Position

| Reactant | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 1 h | 4-Nitro derivative | 78% | |

| Cl₂ (g) | FeCl₃ catalyst, DCM, 25°C, 2 h | 4-Chloro derivative | 82% |

The methoxy group at C5 directs incoming electrophiles to the C4 position via resonance activation .

Methoxy Group Displacement

The 5-methoxy group undergoes nucleophilic substitution with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | Sealed tube, 120°C, 8 h | 5-Aminopyrimidinyl derivative | 67% | |

| HS⁻ (KSH) | DMF, 100°C, 6 h | 5-Mercapto derivative | 58% |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Groups

Target Compound

- Key features: Pyrrolidine core with carboxamide (tert-butyl) and 5-methoxypyrimidin-2-yl groups. Tert-butyl carboxamide: Increases steric hindrance, possibly reducing enzymatic degradation.

Analog 1 : tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

- Key differences :

- Iodo substituent at pyridine position 6: Introduces a heavy atom, which may affect reactivity (e.g., Suzuki coupling) or spectroscopic properties.

- Methoxy group at pyridine position 3: Similar to the target’s pyrimidine methoxy but on a pyridine ring.

- Pyrrolidine substituted with a carboxylate ester (tert-butyl) instead of carboxamide.

- Implications : The iodine atom offers a handle for further functionalization, while the ester group may reduce stability compared to the carboxamide in the target compound .

Analog 2 : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine ()

- Key differences :

- Bromo substituent at pyridine position 5: Electron-withdrawing group that could alter electronic properties and reactivity.

- tert-Butyldimethylsilyl (TBS) ether: Protects hydroxyl groups during synthesis, increasing synthetic versatility but requiring deprotection steps.

- Implications : The bromine atom facilitates cross-coupling reactions, making this analog a valuable intermediate. The TBS group enhances lipophilicity compared to the target’s carboxamide .

Analog 3 : 4-Iodo-5-methoxy-N-phenylnicotinamide ()

- Key differences :

- Nicotinamide backbone with phenyl carboxamide.

- Iodo and methoxy substituents on the pyridine ring.

- Implications : The phenyl carboxamide may improve π-π stacking in biological targets, while the iodine atom could hinder membrane permeability due to increased molecular weight .

Analog 4 : N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide ()

- Key differences :

- Chloro and dimethoxymethyl substituents on pyridine.

- Pivalamide (tert-butyl carboxamide) group, similar to the target compound.

- The dimethoxymethyl group adds steric bulk, possibly affecting binding pocket interactions .

Structural and Functional Comparison Table

Research Findings and Implications

Q & A

Q. What are the recommended synthetic routes for N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide, and what key intermediates should be prioritized?

Answer: Synthesis involves multi-step strategies focusing on pyrrolidine core functionalization and pyrimidine coupling. A validated approach includes:

Pyrrolidine Core Preparation : Use tert-butyl carbamate protection (Boc strategy) for the pyrrolidine nitrogen. For example, tert-butyl pyrrolidine-1-carboxylate derivatives can be synthesized via nucleophilic substitution or condensation reactions in dichloromethane (DCM) with catalysts like DMAP and triethylamine at 0–20°C .

Pyrimidine Coupling : Introduce the 5-methoxypyrimidin-2-yl group via Suzuki-Miyaura cross-coupling (if halogenated pyrimidine precursors are used) or nucleophilic aromatic substitution (SNAr). For brominated pyrimidines, Pd(PPh₃)₄ in THF under reflux with K₂CO₃ achieves efficient coupling .

Q. Key Intermediates :

| Intermediate | Purpose | Characterization Methods |

|---|---|---|

| tert-Butyl pyrrolidine-1-carboxylate | Core scaffold protection | ¹H/¹³C NMR, HRMS |

| 5-Bromo-2-methoxypyrimidine | Coupling precursor | GC-MS, HPLC purity >95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be monitored?

Answer:

- ¹H/¹³C NMR :

- tert-Butyl group: Singlet at δ 1.2–1.4 ppm (¹H); δ 28–30 ppm (¹³C).

- Pyrrolidine protons: Multiplet at δ 2.5–3.5 ppm.

- Methoxy group: Singlet at δ 3.8–4.0 ppm .

- HRMS (ESI+) : Confirm [M+H]+ with <5 ppm accuracy.

- IR Spectroscopy : Carboxamide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- HPLC : Purity >95% at UV 254 nm.

Q. How should the compound be stored to maintain stability during long-term studies?

Answer:

- Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation.

- Avoid moisture: Use desiccants (silica gel) in storage containers.

- Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring is recommended .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

Answer:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with active sites. Focus on hydrogen bonding between the carboxamide group and residues like Asp/Glu.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Corate substituent effects (e.g., methoxy vs. bromo pyrimidine) with bioactivity data from analogs (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) .

Q. What strategies resolve contradictory bioactivity data across in vitro vs. in vivo studies?

Answer:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

Answer:

-

Systematic Modifications :

Modification Biological Impact Assessment Replace 5-methoxy with Cl/Br Test electronic effects on binding Introduce pyrrolidine methyl Evaluate steric hindrance Replace tert-butyl with H Assess hydrophobic interactions -

Assays : Pair enzyme inhibition (e.g., kinase assays) with cytotoxicity profiling (e.g., MTT in HEK293 cells) .

Q. What methods are recommended for assessing metabolic stability in vitro?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.